1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDPJFHMOTMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 6-fluoro-1,3-benzothiazole with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the benzothiazole ring.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea show promising antibacterial properties. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin and ceftazidime, suggesting their potential use in treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer cell growth and survival .
Antiparasitic Activity
The antiparasitic potential of this compound has been explored in models of parasitic infections. It has shown efficacy against Taenia crassiceps, indicating its utility in developing treatments for parasitic diseases. The presence of fluorine substituents enhances lipophilicity, which is beneficial for bioavailability and efficacy against parasites .
Case Study 1: Antibacterial Screening
A comprehensive study screened multiple derivatives of this compound against a panel of bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity, with MIC values ranging from 12.5 to 100 μg/mL against various pathogens .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, specific derivatives were tested for their cytotoxic effects on human cancer cell lines. The results revealed that some compounds exhibited GI50 values lower than 0.5 µM, demonstrating potent anticancer activity that warrants further investigation into their mechanisms and potential clinical applications .
Data Summary
| Application | Activity Type | Key Findings |
|---|---|---|
| Antibacterial | MIC values | Effective against Gram-positive/negative bacteria |
| Anticancer | Cytotoxicity | GI50 < 0.5 µM for various cancer cell lines |
| Antiparasitic | Efficacy | Active against Taenia crassiceps |
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins or nucleic acids, inhibiting their function. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole and Aryl Groups
- Fluorine vs. Non-Fluorinated Analogs: The target compound’s 6-fluorine substitution distinguishes it from non-fluorinated analogs like 1-(Benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)urea (8h) (), which lacks fluorine but shares the 4-nitrophenyl group. 1-(4-Fluoro-2-methoxyphenyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea (4s) () incorporates dual fluorine atoms, which may amplify inhibitory effects on enzymes like 17β-HSD10 compared to mono-fluorinated derivatives .
Nitrophenyl vs. Other Aryl Groups :
Physicochemical Properties
Table 1: Key Properties of Selected Urea Derivatives
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a compound of significant interest due to its potential biological activities. This molecule integrates a fluorobenzo[d]thiazole moiety with a nitrophenyl group, which may contribute to diverse pharmacological properties. The exploration of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A fluorobenzo[d]thiazole ring, which is known for its biological activity.
- A nitrophenyl group, which often enhances the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for:
- Hydrogen bonding : Enhancing binding affinity to target sites.
- π-π stacking interactions : Contributing to the stabilization of the compound within biological systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing benzothiazole have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Selective cytotoxicity , suggesting potential for targeted cancer therapies.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | EKVX (Lung Cancer) | 1.7 | High potency |
| Compound B | RPMI-8226 (Leukemia) | 21.5 | Moderate potency |
| Compound C | OVCAR-4 (Ovarian Cancer) | 25.9 | Selective activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that benzothiazole derivatives possess:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties , making them suitable candidates for further development in treating infections.
Case Studies
- Case Study on T-cell Proliferation : A study evaluated the effect of urea derivatives on T-cell proliferation, revealing that certain derivatives exhibited IC50 values as low as 0.004 μM, indicating potent immunomodulatory effects .
- Antitumor Efficacy : In vitro studies demonstrated that specific analogs of the compound inhibited GSK-3β activity, leading to reduced proliferation in cancer cells . The structural modifications enhanced the antitumor efficacy compared to standard treatments.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key aspects include:
- The position and nature of substituents on the benzothiazole and phenyl rings significantly influence activity.
- Modifications that enhance lipophilicity or polar interactions can improve bioavailability and efficacy.
Q & A
What are the established synthetic routes for 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea, and what reaction conditions optimize yield and purity?
Answer:
The synthesis typically involves a two-step process:
Preparation of 6-fluorobenzo[d]thiazol-2-amine : Achieved via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide .
Urea formation : Reacting the amine with 4-nitrophenyl isocyanate in anhydrous dichloromethane or acetonitrile under reflux (40–60°C) for 12–24 hours. Triethylamine is added to neutralize HCl byproducts.
Optimization :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity .
How is the compound characterized to confirm its structural integrity and purity?
Answer:
Primary techniques :
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrophenyl; δ 6.8–7.3 ppm for fluorobenzo[d]thiazole).
- ¹³C NMR : Carbonyl signal at ~155 ppm .
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C₁₄H₁₀FN₄O₃S: 354.04 g/mol) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 60:40; retention time ~8.2 min) .
What preliminary biological screening assays are recommended for this compound?
Answer:
- Anticancer activity :
- MTT assay : Test cytotoxicity against HeLa, MCF-7, and A549 cell lines (IC₅₀ values <50 µM suggest potency) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to detect early/late apoptosis .
- Antimicrobial activity :
- MIC determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Enzyme inhibition :
- Kinase assays : Evaluate inhibition of EGFR or VEGFR2 (IC₅₀ <1 µM indicates strong activity) .
How does the fluorobenzo[d]thiazole moiety influence bioactivity compared to non-fluorinated analogs?
Answer:
- Lipophilicity : The fluorine atom increases logP by ~0.5 units, enhancing membrane permeability (measured via octanol/water partitioning) .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂ increased by 2-fold vs. non-fluorinated analogs) .
- Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with kinase ATP-binding pockets (e.g., ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .
What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Validate assay conditions :
- Standardize cell culture media (e.g., FBS concentration affects IC₅₀) .
- Confirm compound stability in DMSO (e.g., NMR monitoring for degradation) .
- Orthogonal assays : Pair MTT with ATP-based luminescence to rule out false positives .
- Structural analogs : Compare activity of 4-nitrophenyl vs. 3-nitrophenyl derivatives (e.g., 10-fold difference in IC₅₀ highlights substituent positioning effects) .
What structure-activity relationship (SAR) insights emerge from modifying the 4-nitrophenyl group?
Answer:
| Substituent Modification | Effect on Activity | Example Data |
|---|---|---|
| Nitro to cyano | Reduced kinase inhibition (IC₅₀ increases from 0.8 µM to 5.2 µM) due to weaker electron-withdrawing effects . | |
| Nitro to methoxy | Loss of antiproliferative activity (IC₅₀ >100 µM) suggests nitro’s role in π-π stacking with tyrosine residues . | |
| Para-nitro to ortho-nitro | 50% decrease in antimicrobial activity (MIC increases from 8 µg/mL to 16 µg/mL) . |
How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes with EGFR (PDB: 1M17). Nitro group forms π-cation interactions with Lys721 .
- ADMET prediction (SwissADME) :
- Bioavailability : 65% (fluorine improves solubility).
- CYP450 inhibition : Low risk (CYP3A4 score: 0.15) .
- MD simulations (GROMACS) : Stability of ligand-receptor complexes over 100 ns (RMSD <2 Å) .
What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix interference : Plasma proteins (e.g., albumin) bind >90% of the compound. Mitigate via protein precipitation (acetonitrile) or SPE .
- Detection limits :
- LC-MS/MS : LOD = 0.1 ng/mL (MRM transition: 354.04 → 178.02) .
- UV-Vis : Less sensitive (LOD = 50 ng/mL at λmax = 320 nm) .
How do solvent and pH conditions affect the compound’s stability during storage?
Answer:
- Solid state : Stable at 4°C (degradation <5% over 6 months).
- Solution stability :
- DMSO : Stable for 1 month at -20°C.
- Aqueous buffers (pH 7.4) : Hydrolyzes within 48 hours (urea bond cleavage; monitor via TLC) .
- pH-dependent degradation : Half-life at pH 2 (stomach mimic) = 2 hours vs. pH 7.4 = 24 hours .
What synthetic derivatives are prioritized for improving selectivity in kinase inhibition?
Answer:
- Derivative 1 : Replace 4-nitrophenyl with 3-chloro-4-fluorophenyl.
- Result : 10-fold selectivity for VEGFR2 over EGFR .
- Derivative 2 : Introduce methylpiperazine to the benzo[d]thiazole.
- Result : Enhanced solubility (logP = 2.1) and reduced hepatotoxicity (ALT levels <20 U/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
